Methyl 2-amino-4-(thiophen-3-yl)butanoate
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Overview
Description
Methyl 2-amino-4-(thiophen-3-yl)butanoate is a compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological and chemical properties .
Preparation Methods
The synthesis of Methyl 2-amino-4-(thiophen-3-yl)butanoate can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Industrial production methods often involve large-scale synthesis using similar condensation reactions, optimized for yield and purity.
Chemical Reactions Analysis
Methyl 2-amino-4-(thiophen-3-yl)butanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents at different positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-4-(thiophen-3-yl)butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-(thiophen-3-yl)butanoate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as voltage-gated sodium channel blockers, affecting nerve signal transmission . The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 2-amino-4-(thiophen-3-yl)butanoate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C9H13NO2S |
---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
methyl 2-amino-4-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C9H13NO2S/c1-12-9(11)8(10)3-2-7-4-5-13-6-7/h4-6,8H,2-3,10H2,1H3 |
InChI Key |
KLNJXHUQDKGAMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1=CSC=C1)N |
Origin of Product |
United States |
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